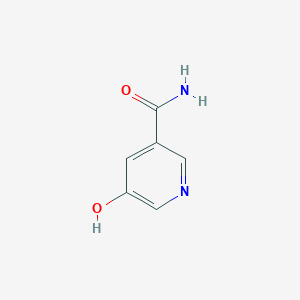

5-Hydroxynicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJCDEKRKCCYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143974 | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101512-21-4 | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101512214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxynicotinamide

Advanced Synthetic Routes for 5-Hydroxynicotinamide and its Precursors

The development of efficient and selective methods for the synthesis of this compound and its precursors is crucial for enabling further research into its properties and applications. This section details modern synthetic strategies that offer improvements in terms of selectivity, efficiency, and reaction conditions.

Regioselective Hydroxylation Techniques for Nicotinamide (B372718) Scaffolds

The direct and regioselective hydroxylation of the pyridine (B92270) ring in nicotinamide is a challenging transformation due to the electronic nature of the heterocycle. researchgate.netnih.gov The electron-deficient character of the pyridine ring makes it resistant to electrophilic attack, particularly at the C3 and C5 positions. acs.org However, several strategies have been developed to achieve hydroxylation at specific positions.

One approach involves the use of dearomatized intermediates. For instance, the formation of oxazinoaza-arene intermediates from pyridines can facilitate regioselective hydroxylation at the C3-position upon treatment with electrophilic peroxides. researchgate.net Another innovative method is the photochemical valence isomerization of pyridine N-oxides, which has been shown to be an effective, metal-free strategy for the C3-selective hydroxylation of pyridines. nih.gov This transformation is notable for its operational simplicity and its tolerance of a wide range of functional groups. nih.gov

Biocatalytic methods also present a promising avenue for regioselective hydroxylation. While the direct enzymatic hydroxylation of the nicotinamide scaffold itself is not extensively documented, the broader field of enzymatic hydroxylation of aromatic compounds provides valuable insights. nih.gov Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of various aromatic rings, often with high regioselectivity. prepchem.comsigmaaldrich.com These enzymes typically rely on cofactors like nicotinamide adenine (B156593) dinucleotide (NAD(P)H) to provide the necessary reducing equivalents for the activation of molecular oxygen. nih.govrsc.org The engineering of these enzymes or the use of nicotinamide cofactor biomimetics could potentially be adapted for the specific hydroxylation of the nicotinamide ring. uniovi.esacs.org For example, flavin-containing monooxygenases (FMOs) are another class of enzymes that can perform regioselective aromatic hydroxylation. nih.gov

Microwave-Assisted Synthesis of 2-Hydroxynicotinamide and Related Analogs

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. This technology has been successfully applied to the synthesis of 2-hydroxynicotinamide and its metal complexes.

A notable application is the synthesis of 2-hydroxynicotinamide from 2-hydroxynicotinic acid. In a reported procedure, an aqueous suspension of 2-hydroxynicotinic acid is treated with a concentrated aqueous solution of ammonia (B1221849) in the presence of an ammonium (B1175870) chloride catalyst. The reaction mixture is then subjected to microwave irradiation, leading to the formation of 2-hydroxynicotinamide. This method is highlighted as a green and efficient approach, providing the product in good yield with a significantly shorter reaction time.

The versatility of microwave-assisted synthesis extends to the preparation of coordination complexes of 2-hydroxynicotinamide. For instance, complexes of Co(II) and Ni(II) with 2-hydroxynicotinamide have been synthesized using microwave irradiation, demonstrating the utility of this method in inorganic synthesis as well.

| Starting Material | Reagents | Conditions | Product |

| 2-Hydroxynicotinic acid | Conc. aq. NH3, NH4Cl | Microwave irradiation | 2-Hydroxynicotinamide |

Novel Approaches for the Derivatization of the Nicotinamide Moiety

The derivatization of the nicotinamide moiety is a key strategy for modulating its chemical and biological properties. While derivatization has been extensively studied in the context of the NAD+ cofactor, many of these approaches can be applied to the nicotinamide scaffold itself. mdpi.com Modifications can be targeted at various positions on the pyridine ring to influence its electronic properties, stability, and interaction with biological targets. mdpi.com

One area of innovation is the use of nicotinamide cofactor biomimetics (NCBs), where the ribose phosphate (B84403) group of the natural cofactor is replaced with simpler aryl or alkyl groups. acs.orgmdpi.com These synthetic analogues often feature variations at the C5 position of the nicotinamide ring, such as the replacement of the amide group with a carboxylic acid or a methyl ester. mdpi.com This highlights the feasibility of modifying the C5 position, which is directly relevant to the synthesis of derivatives of this compound.

Furthermore, derivatization is not limited to the substituents on the pyridine ring. The amide group at the C3 position is also a target for modification. For example, post-column derivatization techniques used in analytical chemistry involve the reaction of the amide group to produce highly absorbing derivatives for sensitive detection. nih.gov While developed for analytical purposes, these reactions demonstrate the chemical accessibility of the amide group for synthetic transformations. The synthesis of N-acyl glycines, for instance, involves the derivatization of the carboxyl group, which is analogous to the amide group of nicotinamide. acs.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its molecular properties. This section focuses on the preparation of specific bromo- and N-substituted derivatives, which are valuable intermediates and potential bioactive molecules.

Synthesis of 5-Bromo-2-hydroxynicotinamide (B3243044)

The introduction of a bromine atom at the C5 position of the 2-hydroxynicotinamide scaffold yields 5-bromo-2-hydroxynicotinamide, a valuable intermediate for further functionalization. The synthesis of this compound can be approached through the bromination of a suitable precursor. A general method for the synthesis of bromo-2-pyridones involves the direct bromination of 2-pyridone derivatives. prepchem.comclockss.org

A representative procedure for the synthesis of a related compound, 3-bromo-5-(2-pyrazinyl)-2(1H)-pyridone, involves the treatment of 5-(2-pyrazinyl)-2(1H)-pyridone with bromine in glacial acetic acid. prepchem.com The reaction mixture is stirred at room temperature, and the product is isolated by filtration. prepchem.com This methodology can be adapted for the synthesis of 5-bromo-2-hydroxynicotinamide by using 2-hydroxynicotinamide as the starting material.

The direct bromination of a substituted 6-hydroxynicotinamide (B1222860) has also been reported, where 2,4-dimethyl-6-hydroxynicotinamide is readily brominated to yield the corresponding 5-bromo derivative. mdpi.com This suggests that the presence of the hydroxyl group on the pyridine ring activates it towards electrophilic substitution.

| Starting Material | Reagents | Solvent | Product |

| 5-(2-pyrazinyl)-2(1H)-pyridone | Bromine | Glacial Acetic Acid | 3-bromo-5-(2-pyrazinyl)-2(1H)-pyridone |

Synthesis of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide Derivatives

A notable class of 5-substituted-2-hydroxynicotinamide derivatives are those with an N-substituted amide and a substituted thiophenol at the C5 position. These compounds have been investigated for their biological activity. Their synthesis is a multi-step process that involves the construction of the substituted nicotinamide core followed by N-substitution.

The synthesis of the core structure, 5-(4-isopropylthiophenol)-2-hydroxynicotinamide, can be achieved through a fragment-based approach. This involves the coupling of a 5-bromo-2-hydroxynicotinamide derivative with 4-isopropylthiophenol. The subsequent N-substitution of the amide group can be carried out by reacting the nicotinamide with a variety of substituted benzyl (B1604629) halides or other alkylating agents in the presence of a suitable base.

This synthetic strategy allows for the creation of a diverse library of compounds with different substituents on the amide nitrogen and the phenyl ring of the thiophenol moiety. The modular nature of this synthesis is advantageous for structure-activity relationship studies.

Synthesis of 5-Chloro-N-(aryl)-6-hydroxynicotinamide Analogs

The synthesis of 5-chloro-N-(aryl)-6-hydroxynicotinamide analogs involves multi-step chemical processes, often starting from readily available nicotinic acid derivatives. A general approach includes the chlorination of the pyridine ring, followed by amidation with various aryl amines.

One synthetic route may begin with a precursor like 2,6-dihydroxy-5-chloronicotinic acid. The hydroxyl groups can be converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step yields a 2,6-dichloro-5-chloronicotinoyl chloride intermediate. Subsequent reaction of this intermediate with a desired aryl amine (Ar-NH₂) leads to the formation of the N-aryl amide bond. Finally, selective hydrolysis or another nucleophilic substitution can be employed to introduce a hydroxyl group at the 6-position, yielding the target 5-chloro-N-(aryl)-6-hydroxynicotinamide. The specifics of the aryl group can be varied to create a library of analogs for biological screening.

Another approach involves starting with a pre-formed nicotinamide structure and introducing the chloro and hydroxyl groups. For instance, a 6-hydroxynicotinamide derivative can be subjected to electrophilic chlorination to install the chlorine atom at the 5-position. The conditions for such a reaction must be carefully controlled to ensure regioselectivity.

A patent describes the synthesis of related compounds, such as 2-(5-Chloro-pyridin-3-yloxy)-nicotinic acid, which can serve as a precursor. google.comgoogle.com The synthesis of N-(aryl)nicotinamides has also been achieved through the condensation of nicotinic acid with aromatic amines. researchgate.net For example, 6-chloro-N-(4-fluorophenyl)nicotinamide has been synthesized and characterized. researchgate.net These methods highlight the modularity of the synthesis, allowing for the introduction of various aryl substituents on the amide nitrogen.

Table 1: Illustrative Synthetic Scheme for 5-Chloro-N-(aryl)-6-hydroxynicotinamide Analogs

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | 6-Hydroxynicotinic acid | SOCl₂ or POCl₃ | 6-Chloronicotinoyl chloride |

| 2 | 6-Chloronicotinoyl chloride | Aryl amine (e.g., Aniline) | 6-Chloro-N-phenylnicotinamide |

| 3 | 6-Chloro-N-phenylnicotinamide | Electrophilic chlorinating agent (e.g., NCS) | 5,6-Dichloro-N-phenylnicotinamide |

| 4 | 5,6-Dichloro-N-phenylnicotinamide | NaOH (aq), heat | 5-Chloro-6-hydroxy-N-phenylnicotinamide |

Note: This table represents a generalized synthetic pathway. Actual reaction conditions may vary.

Synthesis of 2,4-Dimethyl-6-hydroxynicotinamide and its Derivatives

The synthesis of 2,4-dimethyl-6-hydroxynicotinamide has been reported through the reaction of acetoacetic esters with concentrated ammonia. umn.edu This process can yield the target compound in modest amounts. umn.edu An alternative starting material is diketene, which, when treated with ammonia and subsequently heated, has been reported to produce a compound with the same elemental analysis. umn.edu

A more defined synthesis involves the treatment of ethyl acetoacetate (B1235776) with aqueous ammonia to form acetoacetamide, which upon heating can yield an impure form of 2,4-dimethyl-6-hydroxynicotinamide. umn.edu While direct conversion of the corresponding free acid (2,4-dimethyl-6-hydroxynicotinic acid) to the amide has been challenging due to steric hindrance, the acid itself is accessible. umn.edu

Derivatization of 2,4-dimethyl-6-hydroxynicotinamide allows for the creation of various analogs.

Bromination : Direct bromination of the parent compound yields 2,4-dimethyl-5-bromo-6-hydroxynicotinamide. umn.edu

Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 6-hydroxyl group into a chloro group, leading to the formation of 2,4-dimethyl-6-chloronicotinonitrile. umn.edu

Reduction : Zinc dust reduction of the parent compound produces 2,4-dimethylnicotinamide. umn.edu

These synthetic transformations provide access to a range of derivatives with modified electronic and steric properties, which are valuable for structure-activity relationship studies.

Table 2: Synthesis and Derivatization of 2,4-Dimethyl-6-hydroxynicotinamide

| Reaction | Starting Material | Reagents | Product | Reference |

| Synthesis | Acetoacetic ester | Concentrated ammonia, heat | 2,4-Dimethyl-6-hydroxynicotinamide | umn.edu |

| Bromination | 2,4-Dimethyl-6-hydroxynicotinamide | Bromine | 2,4-Dimethyl-5-bromo-6-hydroxynicotinamide | umn.edu |

| Chlorination | 2,4-Dimethyl-6-hydroxynicotinamide | POCl₃ | 2,4-Dimethyl-6-chloronicotinonitrile | umn.edu |

| Reduction | 2,4-Dimethyl-6-hydroxynicotinamide | Zinc dust | 2,4-Dimethylnicotinamide | umn.edu |

Chemical Modification Strategies for Enhanced Biological Activity

Structural Modifications Influencing Enzyme Interactions and Target Specificity

The biological activity of this compound is intrinsically linked to its ability to interact with target enzymes. Strategic structural modifications can enhance these interactions, leading to improved potency and specificity. Key areas for modification include the pyridine ring, the 5-hydroxyl group, and the carboxamide side chain.

Modifications to the pyridine ring, such as the introduction of substituents, can alter the electronic distribution and steric profile of the molecule. For instance, adding electron-withdrawing groups can influence the pKa of the pyridine nitrogen, potentially affecting interactions with acidic or basic residues in an enzyme's active site. The introduction of bulky groups can provide greater shape complementarity with a specific binding pocket, thereby increasing affinity and specificity. nih.gov

The 5-hydroxyl group is a critical functional group that can act as both a hydrogen bond donor and acceptor. Its interaction with amino acid residues like serine, threonine, or the peptide backbone is often crucial for binding. mdpi.com Modifying this group, for example, by converting it to an ether or ester, would eliminate its hydrogen-bonding donor capability but could introduce new, favorable hydrophobic interactions.

The amide group at the 3-position also presents opportunities for modification. The N-H protons can act as hydrogen bond donors. Replacing these protons with alkyl or aryl groups can modulate these interactions and introduce steric bulk, which can be exploited to achieve specificity for a particular enzyme isoform. nih.gov For example, an amide group at one end of an inhibitor was found to contribute to the stability of protein loops involved in constructing the substrate binding site. nih.gov These modifications are guided by the structural details of the target enzyme's binding site, often elucidated through techniques like X-ray crystallography. nih.gov

Table 3: Potential Structural Modifications and Their Influence on Enzyme Interactions

| Modification Site | Type of Modification | Potential Effect on Enzyme Interaction |

| Pyridine Ring | Introduction of halogens (e.g., Cl, F) | Alters electronic properties, may form halogen bonds. |

| Pyridine Ring | Addition of alkyl/aryl groups | Increases steric bulk and hydrophobicity, enhancing van der Waals interactions. |

| 5-Hydroxyl Group | Conversion to ether or ester | Eliminates H-bond donation, increases lipophilicity, may introduce new hydrophobic interactions. |

| Amide Nitrogen | Substitution with alkyl/aryl groups | Modulates H-bonding, introduces steric bulk for enhanced specificity. |

Derivatization for Altered Cellular Permeability and Bioavailability

For this compound and its analogs to be effective as therapeutic agents, they must be able to cross cellular membranes to reach their intracellular targets. Cellular permeability is largely governed by a molecule's physicochemical properties, such as lipophilicity, size, and the number of hydrogen bond donors and acceptors, often summarized by frameworks like Lipinski's "Rule of 5". nih.gov

Esterification/Etherification : The 5-hydroxyl group can be converted into an ester or an ether. This "prodrug" approach masks the polar hydroxyl group, facilitating membrane transport. Once inside the cell, cellular esterases or other enzymes can cleave the ester or ether, releasing the active this compound.

Amide Modification : The primary amide can be substituted with lipophilic groups. N-alkylation or N-arylation can reduce the hydrogen bonding potential and increase lipophilicity. nih.gov

Intramolecular Hydrogen Bonding : Designing analogs where an intramolecular hydrogen bond can form, for example, between the 5-hydroxyl group and a substituent at the 4- or 6-position, can effectively shield the polar groups from the solvent. This conformational shielding reduces the energy penalty for the molecule to enter the nonpolar lipid membrane. nih.gov

These derivatization strategies aim to strike a balance: the molecule must be lipophilic enough to cross the cell membrane but must retain sufficient aqueous solubility to be transported in the bloodstream and interact with its target once inside the cell. nih.govnih.gov

Table 4: Derivatization Strategies to Improve Bioavailability

| Strategy | Modification | Rationale |

| Prodrug Approach | Convert 5-OH to an ester (e.g., acetate) | Increases lipophilicity, masks polar group for better membrane permeability. Cleaved intracellularly to release the active drug. |

| Increased Lipophilicity | Add non-polar groups (e.g., alkyl, aryl) to the ring or amide | Reduces polarity, enhances partitioning into the lipid bilayer. |

| Conformational Shielding | Introduce groups that promote intramolecular H-bonding | Masks polar functional groups, reducing the desolvation energy required for membrane crossing. |

| N-Alkylation | Substitute amide proton with an alkyl chain | Reduces hydrogen bond donor count, can increase lipophilicity. nih.gov |

Molecular Mechanisms of Action and Biological Interactions of 5 Hydroxynicotinamide

Enzymatic Interactions and Modulation

The biological effects of any compound are fundamentally dictated by its interactions with the cellular machinery, particularly enzymes. Understanding these interactions is crucial to elucidating the compound's mechanism of action and its potential as a modulator of biological processes.

Interaction with Enzymes in Metabolic Pathways

As a structural analog of nicotinamide (B372718), a key component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), 5-Hydroxynicotinamide is positioned to interact with a variety of enzymes involved in metabolic pathways. NAD+ is a critical cofactor for numerous dehydrogenases and reductases, and it also serves as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins. The structural similarity of this compound to nicotinamide suggests that it could potentially influence the activity of enzymes that bind NAD+ or its precursors. However, specific research detailing the broad-spectrum interaction of this compound with a wide range of metabolic enzymes is not yet extensively documented in publicly available scientific literature.

Potential as an Enzyme Inhibitor or Modulator

The therapeutic or biological activity of many compounds stems from their ability to inhibit or modulate the activity of specific enzymes. Given its chemical structure, this compound possesses the potential to act as either an inhibitor or a modulator of enzymatic activity. Inhibition can occur through various mechanisms, including competitive binding to the active site, non-competitive binding to an allosteric site, or uncompetitive binding to the enzyme-substrate complex. Conversely, a modulator could enhance an enzyme's activity. While there is a growing interest in the biological activities of this compound, detailed studies characterizing its general potential as an enzyme inhibitor or modulator are limited.

Specific Enzyme Targets and Their Functional Consequences

To comprehend the specific biological roles of this compound, it is essential to identify its precise molecular targets. The following sections explore the current understanding of its interactions with three key enzymes.

Enoyl-[acyl-carrier-protein] Reductase (ENR), an enzyme that utilizes NADH as a cofactor, is a crucial component of the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for the survival of many pathogenic bacteria, making ENR an attractive target for antimicrobial drug development. While numerous inhibitors of ENR have been identified, there is currently no specific scientific evidence in the available literature to suggest that this compound directly inhibits the Enoyl-[acyl-carrier-protein] Reductase [NADH] in pathogenic microorganisms. Further research is required to investigate this potential interaction.

The short-chain dehydrogenase/reductase (SDR) superfamily is a large and diverse group of enzymes involved in a wide array of metabolic processes, including steroid metabolism, prostaglandin synthesis, and xenobiotic detoxification. These enzymes typically utilize NAD(H) or NADP(H) as cofactors. Due to the structural resemblance of this compound to the nicotinamide moiety of these cofactors, it is plausible that it could interact with the cofactor-binding site of SDRs. However, at present, there is a lack of specific research findings in the public domain that demonstrate or characterize the direct interactions of this compound with short-chain alcohol dehydrogenases.

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which recycles nicotinamide back into NAD+. This pathway is vital for maintaining cellular NAD+ levels, which are crucial for energy metabolism, DNA repair, and signaling. Both inhibitors and activators of NAMPT are of significant interest for their potential therapeutic applications in diseases such as cancer and age-related disorders. While the modulation of NAMPT activity by various compounds is an active area of research, there is no direct evidence in the currently available scientific literature to indicate that this compound acts as a modulator of Nicotinamide Phosphoribosyltransferase (NAMPT) activity.

Impact on Poly(ADP-ribose) Polymerase (PARP) and Sirtuin Activities

There is no specific information detailing the direct impact of this compound on PARP and sirtuin activities. Research extensively documents that nicotinamide, a structurally similar compound, acts as an inhibitor of both sirtuins and PARPs. nih.govresearchgate.netnih.govnih.gov PARP1, a key DNA damage sensor, uses NAD+ as a substrate to repair DNA breaks. nih.govnih.gov Sirtuins are a family of NAD+-dependent deacetylating enzymes that regulate cellular metabolism and stress resistance. nih.govd-nb.infomdpi.com The activity of both PARPs and sirtuins is thus intrinsically linked to NAD+ availability, which is influenced by nicotinamide levels. nih.gov

Cellular and Subcellular Pathway Modulation

Influence on Cellular Energy Metabolism

Specific studies on how this compound influences cellular energy metabolism are not available. The broader context of cellular energy is heavily tied to NAD+, which is a central coenzyme in redox reactions for ATP production through processes like glycolysis and the citric acid cycle. nih.govdecodeage.comyoutube.comstudy.com Nicotinamide, as a precursor to NAD+, plays a vital role in maintaining the cellular energy supply required for these metabolic pathways. mdpi.com

Regulation of Oxidative Stress Pathways

The direct role of this compound in regulating oxidative stress pathways has not been elucidated in the available literature. Nicotinamide, however, has been shown to protect against oxidative stress. nih.gov The balance of NAD+ and its reduced form, NADH, is fundamental in managing the cell's redox state. plos.org NADPH, derived from NAD+, is crucial for maintaining glutathione levels, a key antioxidant, but can also contribute to the production of reactive oxygen species (ROS). plos.orgnih.gov

Impact on Apoptotic Pathways and Cell Death Mechanisms

While it is known that this compound can inhibit tumor cells, the specific impact on apoptotic pathways is not detailed. biosynth.com The related compound, nicotinamide, has a complex role in cell death. It can protect against certain forms of cell death, such as necrosis induced by oxidative stress, but may not prevent cytokine-induced apoptosis. nih.gov At high concentrations, nicotinamide has been reported to induce apoptosis. nih.gov The depletion of NAD+ due to overactivation of PARP in response to severe DNA damage can lead to a form of cell death called parthanatos. nih.govnih.gov

Effects on Cell Signaling Pathways

There is no specific information on the effects of this compound on cell signaling pathways. The generation of reactive oxygen species, influenced by NAD(P)H levels, can act as secondary messengers that modulate various signaling molecules like protein kinases and transcription factors. nih.gov

Modulation of Gene Expression

Specific data on how this compound modulates gene expression is not available. Nicotinamide can influence gene expression indirectly. By affecting the cellular methyl pool, high levels of nicotinamide can alter the methylation of DNA and proteins, thereby changing gene expression patterns. nih.gov Furthermore, NAD+ itself can be incorporated into RNA molecules, a process known as NAD+ capping, which can regulate gene expression by affecting RNA stability and translation. nih.gov

Interaction with Protein Targets

The direct interaction of endogenous this compound with specific protein targets within biological systems is not extensively documented in current scientific literature. However, research into synthetic derivatives has provided some insight into its potential for protein binding.

In a study focused on inhibitors for the main protease (Mpro) of SARS-CoV-2, a synthetic compound incorporating a this compound moiety was investigated. mdpi.com Computational modeling predicted that this derivative could bind to the catalytic pocket of the SARS-CoV-2 Mpro. mdpi.com This suggests that the this compound structure has the potential to participate in interactions with protein active sites. However, this research involves a larger, synthetically modified molecule rather than endogenous this compound itself. mdpi.com

Additionally, some commercial suppliers note that this compound is a compound with demonstrated antiplasmodial and antimalarial activities, which would imply interaction with parasitic protein targets. biosynth.com It has also been mentioned as an inhibitor of tumor cells, particularly under hypoxic conditions, where a potential synergistic effect with nicotinamide was observed. biosynth.com The specific molecular targets for these biological activities have not been fully elucidated.

Biochemical Pathways Related to this compound Metabolism

Role as a Nicotinamide Metabolite

Nicotinamide, a form of vitamin B3, is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). nih.gov The metabolism of excess nicotinamide involves several pathways to ensure its clearance from the body. nih.gov The primary routes of nicotinamide catabolism include methylation to N1-methylnicotinamide (MNAM) and oxidation to nicotinamide N-oxide. nih.govresearchgate.net The methylated product, MNAM, is further oxidized by aldehyde oxidase to N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-5-carboxamide (4-PY), which are major urinary metabolites. researchgate.netnih.govjst.go.jp

While various hydroxylated metabolites of nicotinamide exist, the role and prominence of this compound as a direct and significant metabolite in mammalian systems are not well-established compared to other derivatives like 6-Hydroxynicotinamide (B1222860). nih.gov Some sources classify this compound as a xenobiotic metabolite, suggesting it may arise from the metabolism of foreign compounds or is found in sources outside the body, such as in plants. biosynth.comcphi-online.com Its presence and concentration in human tissues and fluids as a direct result of endogenous nicotinamide metabolism have not been thoroughly characterized.

Pathways of Hydroxylation and Further Derivatization in Biological Systems

The hydroxylation of nicotinamide and its derivatives is a key step in their metabolism, primarily carried out by cytosolic aldehyde oxidase and microsomal cytochrome P450 (CYP) enzymes. nih.govwikipedia.org

Aldehyde Oxidase (AO): This enzyme is responsible for the oxidation of N1-methylnicotinamide into 2-PY and 4-PY. nih.govjst.go.jp AO is also involved in the reduction of nicotinamide N-oxide back to nicotinamide. nih.gov

Cytochrome P450 (CYP): The CYP system, specifically the CYP2E1 isoform in human liver microsomes, is identified as the main enzymatic activity for the oxidation of nicotinamide to nicotinamide N-oxide. nih.gov

The specific enzymatic pathway leading to the formation of this compound from nicotinamide in biological systems is not clearly defined in the available research. While AO and CYP enzymes are capable of hydroxylating various heterocyclic compounds, their specific role in the 5-position hydroxylation of the nicotinamide pyridine (B92270) ring is not a commonly reported metabolic route. wikipedia.orgmdpi.com

Further derivatization of this compound is mentioned in the context of chemical synthesis, where it serves as a precursor for creating more complex molecules with potential pharmaceutical applications. google.comgoogle.com For instance, it has been used in the chemical synthesis of pyridoxal (a form of vitamin B6) through condensation with acetone. metoree.com However, the pathways for its further biological derivatization in vivo remain to be elucidated.

Interconversion with Nicotinamide Adenine Dinucleotide (NAD+) Metabolism

Nicotinamide is central to the NAD+ salvage pathway, where it is recycled to maintain the cellular NAD+ pool. researchgate.net NAD+ is a vital coenzyme for numerous redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). researchgate.net

The direct interconversion of this compound with the NAD+ metabolic cycle is not documented. The established salvage pathway involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT), which is then adenylylated to form NAD+. There is currently no evidence to suggest that this compound can enter this pathway to be converted into a hydroxylated form of NAD+ or that it is generated from the breakdown of such a molecule.

Catabolic Pathways of this compound and its Metabolites

The catabolism of major nicotinamide metabolites is well-documented, with compounds like 2-PY, 4-PY, and nicotinamide N-oxide being excreted in the urine. nih.govresearchgate.netresearchgate.net These metabolites serve as indicators of nicotinamide intake and metabolism. nih.gov

Specific catabolic pathways for this compound have not been identified in the scientific literature. Information regarding its breakdown products, the enzymes involved in its degradation, and its routes of excretion from the body is currently lacking.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the "Biological Activities and Preclinical Investigations of this compound and its Derivatives" that strictly adheres to the requested outline. The existing body of research does not provide sufficient specific data for the compound This compound in the areas of antimicrobial properties, specific anticancer mechanisms, and radiosensitization as detailed in the query.

The majority of published preclinical research focuses on the parent compound, nicotinamide, or other nicotinamide derivatives. While there are general mentions of this compound having antitumor activity, particularly against hypoxic tumor cells, the detailed mechanistic data required to populate the specified subsections are not available in the reviewed sources. biosynth.com

Specifically, the literature search did not yield specific studies on:

The antibacterial activity of this compound against Mycobacterium tuberculosis.

The distinct antifungal properties of this compound.

The specific mechanisms by which this compound modulates apoptotic pathways in cancer cells.

Any activity of this compound related to the inhibition of pro-survival proteins such as Mcl-1.

The potential for this compound to act as a radiosensitizer in tumor cells.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the article cannot be generated. Attributing the known biological activities of nicotinamide or other analogues to this compound would be scientifically inaccurate.

Biological Activities and Preclinical Investigations of 5 Hydroxynicotinamide and Its Derivatives

Neuroprotection Studies

While direct preclinical research specifically investigating 5-Hydroxynicotinamide in neuroprotection is not extensively detailed in available literature, the neuroprotective potential of its parent compound, nicotinamide (B372718) (NAM), is well-documented. As a primary precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, nicotinamide's effects on neuronal health provide a foundational understanding of the potential mechanisms for its derivatives. A decline in NAD+ levels is associated with age-related cognitive decline and neurodegenerative diseases. nih.gov

Oxidative stress is a key contributor to neuronal damage in a variety of neurological conditions. Glutamate-induced excitotoxicity, for instance, leads to mitochondrial impairment and a failure in energy metabolism, culminating in oxidative stress and cell death. mdpi.com Preclinical studies have demonstrated that boosting NAD+ levels can counteract oxidative stress in aging and neurodegenerative disease models. jinfiniti.com

Research on nicotinamide (NAM) has shown that it can ameliorate oxidative stress in models of Parkinson's disease. nih.gov In one study, NAM treatment reduced oxidative stress by increasing the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). nih.gov These pathways are critical for cellular antioxidant defenses. nih.gov This evidence suggests that NAD+ precursors can mitigate the elevation of reactive oxygen species (ROS) in neurons under inflammatory or excitotoxic stress, supporting the potential for related compounds to exhibit similar activities. jinfiniti.comnih.gov

The age-dependent reduction of cellular NAD+ is implicated in the pathology of neurodegenerative conditions such as Alzheimer's and Parkinson's disease. mdpi.com Consequently, the replenishment of NAD+ through precursor supplementation is considered a promising therapeutic strategy. mdpi.com Preclinical evidence shows that treatment with NAD+ precursors can rescue cognitive deficits in rodent models by improving mitochondrial function and inhibiting inflammation, oxidative stress, and apoptosis. nih.gov

In a mouse model of Parkinson's disease, nicotinamide demonstrated significant neuroprotective properties, reversing pathological markers and improving motor function. nih.gov The therapeutic potential of NAD+ precursors for metabolic and neurodegenerative diseases is an active area of research. mdpi.com While these findings focus on precursors like nicotinamide, they lay the groundwork for investigating the specific effects of its hydroxylated derivatives, such as this compound, in this domain.

Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibition)

Recent research has identified derivatives of this compound as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. google.com In a structure-based virtual screening study, a compound designated A6, a derivative of this compound, demonstrated potent inhibitory activity against SARS-CoV-2 Mpro. google.com

The compound was evaluated in both enzymatic and cell-based assays to determine its efficacy. In a fluorescence resonance energy transfer (FRET)-based enzymatic assay, compound A6 showed strong inhibition of the Mpro enzyme. google.com Subsequent antiviral testing in VeroE6-eGFP cells infected with SARS-CoV-2 confirmed its ability to inhibit viral activity in a cellular context. google.com These findings highlight the potential of the this compound scaffold for the development of novel antiviral agents. google.com

Table 1: Antiviral and Mpro Inhibitory Activity of this compound Derivative (A6)

| Compound | Description | Mpro Inhibition IC50 (µM) | Antiviral Activity EC50 (µM) | Cytotoxicity (CC50) |

|---|---|---|---|---|

| A6 | This compound Derivative | 1.08 | 6.05 | >100 µM |

Data sourced from a 2024 study on SARS-CoV-2 Mpro inhibitors. google.com

Furthermore, a patent for indanone derivatives lists a compound containing a this compound moiety for the potential treatment of viral diseases caused by picornaviruses, such as Coxsackie virus and rhinovirus, suggesting a broader antiviral potential for this class of compounds. dermatologytimes.com

Role in Skin Biology and Anti-Aging Research

The parent compound nicotinamide is widely recognized for its anti-aging benefits in skincare, including improving the appearance of fine lines, wrinkles, and skin elasticity. mdpi.commdpi.com Research has extended to its hydroxylated derivatives to investigate their potential to combat skin aging, which is often characterized by the loss of structural fibrillar collagen and regulatory heat shock proteins (HSPs). researchgate.net

Fibrillar collagens, including types I, III, and V, are crucial for the skin's structural integrity. Their degradation contributes to visible signs of aging. A key study investigated the effects of nicotinamide and its hydroxyl derivatives on the expression of these collagens in human dermal fibroblasts, both in non-irradiated and UVA-irradiated conditions. researchgate.net

The study found that niacin derivatives significantly stimulated the expression of types I, III, and V collagens. researchgate.net This indicates a potent effect on maintaining the skin's extracellular matrix. The stimulation of type I collagen occurred at the transcriptional level. researchgate.net These findings suggest that hydroxylated derivatives of nicotinamide have strong potential as anti-aging agents through their ability to replenish the skin's collagen framework. researchgate.net

Table 2: Effect of Nicotinamide Derivatives on Fibrillar Collagen Expression

| Condition | Collagen Type I | Collagen Type III | Collagen Type V |

|---|---|---|---|

| Non-irradiated Fibroblasts | Significantly Stimulated | Significantly Stimulated | Significantly Stimulated |

| UVA-irradiated Fibroblasts | Significantly Stimulated | Significantly Stimulated | Significantly Stimulated |

Findings are based on studies of hydroxyl derivatives of nicotinamide. researchgate.netnih.gov

Heat shock proteins are molecular chaperones that play a vital role in protecting cells from stress, ensuring proper protein folding, and preventing protein degradation. researchgate.net In skin biology, HSPs like HSP-27, HSP-47, HSP-70, and HSP-90 are integral to cellular health and survival, particularly in response to stressors like UV radiation. researchgate.net

The same study that examined collagen expression also found that nicotinamide's hydroxyl derivatives stimulated the expression of HSP-27, HSP-47, HSP-70, and HSP-90 in both non-irradiated and UVA-radiated fibroblasts. researchgate.net For example, HSP-70, which provides skin-protective properties, was stimulated by all tested niacin derivatives. researchgate.net HSP-47, a collagen-specific chaperone, was also upregulated. researchgate.net This modulation of HSPs represents another key mechanism through which these compounds may exert their anti-skin aging effects by enhancing the cellular defense and repair systems. researchgate.net

Table 3: Effect of Nicotinamide Derivatives on Heat Shock Protein Expression

| Heat Shock Protein | Function in Skin | Effect in Non-irradiated Fibroblasts | Effect in UVA-irradiated Fibroblasts |

|---|---|---|---|

| HSP-27 | Increases cellular antioxidants | Stimulated by some derivatives | Stimulated |

| HSP-47 | Collagen-specific chaperone | Stimulated by some derivatives | Stimulated |

| HSP-70 | Anti-inflammatory and skin protective | Stimulated | Stimulated |

| HSP-90 | Facilitates fibroblast migration and ECM maturation | Stimulated | Varied stimulation |

Findings are based on studies of hydroxyl derivatives of nicotinamide. researchgate.netnih.gov

Antioxidant and Anti-inflammatory Properties

While direct studies on the antioxidant and anti-inflammatory properties of this compound are not extensively detailed in the available research, the activities of its parent compound, nicotinamide (a form of vitamin B3), provide significant insights. Nicotinamide is known to exert anti-inflammatory and antioxidative effects in various cell types. dtic.mil Its mechanisms of action include modulating the activity of transcription factors and interacting with intracellular signaling proteins. dtic.mil

Nicotinamide's anti-oxidative effects may be driven by the direct inhibition of poly (ADP-ribose) polymerases (PARPs). nih.gov PARPs are enzymes that play a crucial role in DNA repair and are activated by DNA strand breaks, a process that consumes NAD+ and produces nicotinamide. nih.gov By acting as a feedback inhibitor to PARPs, nicotinamide can attenuate inflammation. nih.gov Furthermore, increased levels of NAD+, which can be synthesized from nicotinamide, activate sirtuin proteins like SIRT1 and SIRT3. nih.gov These sirtuins contribute to anti-oxidation, genome stability, and the maintenance of mitochondrial integrity, which helps keep the generation of reactive oxygen species (ROS) at low levels. nih.gov

Flavonoids and other polyphenolic compounds, which share structural similarities with hydroxylated nicotinamide derivatives, are well-documented for their antioxidant activities. nih.gov Their bioactivity often stems from their ability to scavenge free radicals, inhibit enzymes, and chelate metals. nih.gov The antioxidant potential of such molecules is highly dependent on their structure, including the position and number of hydroxyl groups. mdpi.com

Preclinical Development and In Vivo Studies

The preclinical development pipeline for novel compounds involves a series of critical stages, including pharmacological profiling, toxicity studies, and pharmacokinetic assessments, before a compound can be considered for clinical trials. dtic.mil

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

The pharmacokinetics of NAD+ precursors like NMN and NR have not been fully elucidated but are known to be rapidly metabolized and converted into intermediates after administration. nih.gov For instance, when nicotinamide is administered orally, it is readily absorbed, with maximum plasma concentrations observed within 30 minutes in most human patients receiving doses up to 6 grams. nih.gov The liver is a primary site for the synthesis of NAD+ from precursors like tryptophan, nicotinic acid, and nicotinamide. nih.gov Deeper investigation into the specific ADME profile of this compound is a necessary step for its future development.

Assessment of Biological Efficacy in Disease Models

Preclinical investigations have identified several promising biological activities for this compound in various disease models. It has demonstrated potential as an antiplasmodial and antimalarial agent. biosynth.com Furthermore, it has been shown to act as an inhibitor of tumor cells, with specific activity noted against Leishmania and Plasmodium. biosynth.com

A key finding is the differential activity of this compound in varying oxygen environments. Hypoxic (low-oxygen) tumor cells, which are often resistant to conventional therapies, were found to be more susceptible to the antitumor effects of this compound than normoxic cells. biosynth.com This suggests a potential application for this compound in targeting the challenging microenvironment of solid tumors. Additionally, a potential synergistic effect was observed when this compound was combined with nicotinamide, with both compounds inhibiting the proliferation of hypoxic tumor cells. biosynth.com

| Activity | Disease Model/Target | Key Findings |

| Antitumor | Tumor Cells (general) | Demonstrated inhibitory action. biosynth.com |

| Antitumor | Hypoxic Tumor Cells | Higher susceptibility compared to normoxic cells; Synergistic effect with nicotinamide. biosynth.com |

| Antiplasmodial | Plasmodium | Demonstrated inhibitory activity. biosynth.com |

| Antimalarial | Malaria | Demonstrated activity. biosynth.com |

| Antileishmanial | Leishmania | Demonstrated inhibitory action. biosynth.com |

Toxicology Studies and Safety Assessment

Direct toxicology and safety data for this compound are not available. However, studies on related NAD+ precursors provide a framework for potential safety considerations. Regulatory toxicology studies for new chemical entities typically involve a battery of tests to identify potential hazards, including assessments of genotoxicity and repeat-dose toxicity in animal models to establish a No-Observed-Adverse-Effect Level (NOAEL). fda.govfda.gov

For related compounds, safety profiles have been established. A subacute toxicity study of nicotinamide mononucleotide (NMN) in mice and beagle dogs revealed minimal adverse effects even at high doses. nih.gov In mice, a daily oral dose of 1,340 mg/kg for 7 days was well tolerated. nih.gov Doubling this dose resulted in a slight increase in alanine (B10760859) aminotransferase, while other biomarkers were unchanged. nih.gov In beagle dogs, NMN administration led to only mild increases in creatinine (B1669602) and uric acid. nih.gov Similarly, a 90-day sub-chronic toxicology study of nicotinamide riboside hydrogen malate (B86768) (NRHM) in rats established a NOAEL of 3000 mg/kg bw/day for females and 2000 mg/kg bw/day for males, with no genotoxicity observed. consensus.app

Summary of Subacute Toxicity Findings for Nicotinamide Mononucleotide (NMN)

| Species | Dosage Regimen | Observations |

|---|---|---|

| Mice | 1,340 mg/kg/day for 7 days | Well tolerated with no deleterious effects. nih.gov |

| Mice | 2,680 mg/kg/day for 7 days | Slightly increased level of alanine aminotransferase. nih.gov |

While these findings on related compounds are encouraging, a thorough safety assessment, including genotoxicity, acute, and sub-chronic toxicity studies, would be required for this compound itself.

Mechanistic Investigations in Preclinical Models

The precise molecular mechanisms underlying the observed biological activities of this compound have not been fully elucidated in preclinical models. However, based on its structural relationship to nicotinamide, its mechanisms are likely linked to the modulation of NAD+ metabolism and associated cellular pathways.

The anti-inflammatory and antioxidant effects of nicotinamide are thought to be mediated through several routes. One key mechanism is the feedback inhibition of PARP enzymes, which can attenuate inflammation and oxidative stress. nih.gov Another is the boosting of cellular NAD+ levels, which in turn activates sirtuins. nih.gov Sirtuins are critical regulators of cellular health, impacting processes such as mitochondrial function, DNA repair, and redox balance. nih.gov It is plausible that this compound may share these or similar mechanisms of action, potentially influencing cellular energy metabolism and signaling pathways that are critical in the context of cancer and infectious diseases. nih.gov Further mechanistic studies are needed to confirm these hypotheses and to fully understand how this compound exerts its antitumor and antiplasmodial effects. biosynth.com

Analytical Methodologies for 5 Hydroxynicotinamide and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental to the separation and quantitative analysis of 5-Hydroxynicotinamide and its metabolites from complex biological matrices. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection and quantification of this compound. torontech.com This method offers high resolution and sensitivity for separating components within a mixture. jasco-global.com A typical HPLC analysis involves injecting the sample into a column packed with a stationary phase, through which a liquid mobile phase is pumped at high pressure. torontech.com

For the analysis of nicotinamide-related compounds, reversed-phase HPLC is commonly employed. researchgate.net In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.netnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

The detection of this compound is typically achieved using a UV-Vis detector, as the pyridine (B92270) ring structure absorbs ultraviolet light. researchgate.netnih.gov Quantification is performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. jasco-global.com The reliability of the method is ensured through validation, assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., containing hexane (B92381) sulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile) | researchgate.netresearchgate.net |

| Flow Rate | Typically 1.0 mL/min | researchgate.netnih.gov |

| Detection | UV Absorbance at a specific wavelength (e.g., 263 nm or 282 nm) | researchgate.netplos.org |

| Injection Volume | 10-20 µL | nih.govplos.org |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

For comprehensive metabolite profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govukaazpublications.com These powerful techniques couple the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the identification and quantification of a wide array of metabolites in biological samples. nih.govjmb.or.kr

The process begins with the separation of metabolites via LC, similar to the HPLC methods described above. nih.gov Following elution from the column, the analytes are introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. uni-marburg.de The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). aaup.edu

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity. A specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are detected. jmb.or.kr This fragmentation pattern serves as a structural fingerprint, aiding in the confident identification of the metabolite. jmb.or.kr LC-MS/MS methods are developed for the simultaneous determination of multiple analytes in a single run, making them highly efficient for studying metabolic pathways. nih.govnih.gov

Table 2: Typical LC-MS/MS Parameters for Metabolite Profiling

| Parameter | Description | Reference |

|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | Reversed-phase C18 column | nih.gov |

| Mobile Phase | Gradient elution using water and acetonitrile, often with formic acid as an additive to improve ionization. | researchgate.netnih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode. | jmb.or.kruni-marburg.de |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap. | uni-marburg.de |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted profiling. | nih.gov |

Spectroscopic Methods for Structure Elucidation and Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its metabolites. youtube.com These methods probe the interaction of electromagnetic radiation with the molecules to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds in solution. jchps.commsu.edu It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. msu.edu The spectrum provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. up.ac.za

In the ¹H NMR spectrum of a this compound derivative, distinct signals (resonances) appear for each chemically non-equivalent proton. mdpi.com The chemical shift (δ, in ppm) indicates the electronic environment of the proton, while the integration of the peak area reveals the relative number of protons responsible for the signal. youtube.com Spin-spin coupling between adjacent protons causes signals to split into multiplets (e.g., doublets, triplets), providing information about neighboring protons. youtube.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish correlations between coupled protons and further confirm structural assignments. up.ac.za

Table 3: Representative NMR Spectral Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 10.15 | s | -OH | mdpi.com |

| ¹H | 8.62 | q | Pyridine ring proton | mdpi.com |

| ¹H | 8.19 | d | Pyridine ring proton | mdpi.com |

| ¹H | 8.12 | d | Pyridine ring proton | mdpi.com |

| ¹³C | 167.38 | C=O (Amide) | mdpi.com | |

| ¹³C | 142.71 | Pyridine ring carbon | mdpi.com | |

| ¹³C | 140.57 | Pyridine ring carbon | mdpi.com | |

| ¹³C | 125.53 | Pyridine ring carbon | mdpi.com |

Note: Data are for a derivative and serve as an illustrative example.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.orgwikipedia.org Since different functional groups vibrate at characteristic frequencies, the IR spectrum provides a molecular fingerprint that can be used to identify the presence of these groups. libretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), amide (-CONH₂), and aromatic pyridine ring functional groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. msu.edu The N-H stretching vibrations of the primary amide group are expected to appear as two sharp bands around 3300-3500 cm⁻¹. libretexts.org The C=O (carbonyl) stretching of the amide group gives a very strong, sharp absorption band typically between 1630 and 1690 cm⁻¹. Aromatic C=C bond stretching vibrations and C-H bending vibrations also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl | msu.edu |

| 3300-3500 (two sharp bands) | N-H stretch | Primary Amide | libretexts.org |

| 1630-1690 (strong, sharp) | C=O stretch | Amide (Amide I band) | libretexts.org |

| ~1600 | N-H bend | Primary Amide (Amide II band) | |

| 1400-1600 | C=C stretch | Aromatic Ring | libretexts.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. aaup.edu It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. aaup.eduresearchgate.net When coupled with separation techniques like GC or LC, it becomes a highly specific tool for identification.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak gives the molecular weight of the compound. The fragmentation pattern is reproducible and characteristic of the molecule's structure. For 6-hydroxynicotinamide (B1222860), a structural isomer of this compound, the molecular ion peak is observed at m/z 138. nih.gov Key fragments are observed at m/z 122 (loss of NH₂) and m/z 94 (loss of C=O and NH₂). researchgate.netnih.gov A similar fragmentation pattern would be anticipated for this compound.

Soft ionization techniques like Electrospray Ionization (ESI), often used in LC-MS, typically produce the protonated molecule [M+H]⁺ with minimal fragmentation. uni-marburg.demdpi.com High-resolution mass spectrometry (HRMS) can determine the exact mass of an ion with high precision, allowing for the calculation of its elemental formula. bioanalysis-zone.com

Table 5: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Ionization Method | Reference |

|---|---|---|---|

| 138 | [M]⁺ (Molecular Ion) | EI | nih.gov |

| 139 | [M+H]⁺ (Protonated Molecule) | ESI | mdpi.com |

| 122 | [M-NH₂]⁺ | EI | researchgate.netnih.gov |

| 94 | [M-NH₂-CO]⁺ | EI | researchgate.netnih.gov |

Note: Data are based on its isomer, 6-hydroxynicotinamide, and general principles.

Future Research Directions and Therapeutic Potential

Elucidation of Undiscovered Mechanisms of Action

While initial research has identified 5-Hydroxynicotinamide as an inhibitor of tumor cells, the precise molecular pathways through which it exerts its effects remain largely uncharacterized. biosynth.com Future investigations should aim to unravel these mechanisms. A critical area of focus will be to understand its role in cellular energy metabolism, a pathway significantly influenced by its parent compound, nicotinamide (B372718). nih.govnih.gov Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions. nih.govresearchgate.net Research should explore if and how this compound modulates NAD+ levels and the activity of NAD+-dependent enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in cellular survival, DNA repair, and inflammatory responses. nih.govresearchgate.net

Furthermore, the observation that this compound is particularly effective against hypoxic tumor cells suggests a mechanism tied to the unique metabolic state of these cells. biosynth.com Future studies should investigate its impact on hypoxia-inducible factors (HIFs) and other molecular targets that are upregulated in low-oxygen environments. Understanding these undiscovered mechanisms is paramount for identifying potential biomarkers for patient stratification and for the rational design of combination therapies.

Development of Novel Therapeutic Agents Based on the this compound Scaffold

The chemical structure of this compound presents a promising scaffold for the development of novel therapeutic agents. The pyridine (B92270) ring and the carboxamide group are common features in many biologically active molecules, and the hydroxyl group at the 5-position offers a site for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Future drug discovery efforts should focus on synthesizing a library of this compound derivatives. These derivatives could be designed to target specific enzymes or receptors with greater affinity and specificity. For instance, modifications to the scaffold could be aimed at enhancing its inhibitory activity against specific cancer-related targets or improving its ability to cross the blood-brain barrier for the potential treatment of neurological disorders. The development of such novel agents will require a multidisciplinary approach, combining organic synthesis, medicinal chemistry, and high-throughput screening to identify lead compounds with improved therapeutic profiles.

Exploration of Synergistic Effects with Existing Therapies

Preliminary evidence suggests a potential synergistic effect between this compound and nicotinamide in inhibiting the proliferation of hypoxic tumor cells. biosynth.com This finding opens up a significant avenue for future research into combination therapies. The exploration of synergistic interactions between this compound and existing anticancer drugs, such as chemotherapeutic agents and targeted therapies, could lead to more effective treatment regimens with potentially reduced side effects. mdpi.comscienceopen.com

Studies should be designed to investigate the molecular basis of these synergistic effects. For example, this compound might sensitize cancer cells to the cytotoxic effects of other drugs by modulating specific signaling pathways or by altering the tumor microenvironment. Research in this area could involve in vitro studies using cancer cell lines and in vivo studies in animal models to evaluate the efficacy and safety of combination treatments. Identifying synergistic combinations would be a critical step towards developing more potent and durable anticancer therapies.

Translational Research and Pathway to Clinical Applications

The successful translation of preclinical findings into clinical applications is a crucial step in the development of any new therapeutic agent. For this compound, a clear pathway for translational research needs to be established. This pathway begins with comprehensive preclinical studies to evaluate its efficacy, safety, and pharmacokinetic profile in relevant animal models of disease.

Following promising preclinical data, the next step would be to design and conduct early-phase clinical trials in human subjects. These trials would aim to determine the safety, tolerability, and optimal dosing of this compound. As the parent compound nicotinamide has been investigated in clinical trials for various conditions, this existing knowledge could inform the clinical development of its hydroxylated derivative. frontiersin.orgnih.gov The pathway to clinical application will require close collaboration between basic scientists, clinicians, and regulatory agencies to ensure that the development process is both rigorous and efficient.

Advanced In Silico Modeling and Computational Chemistry for Drug Design

Advanced in silico modeling and computational chemistry are powerful tools that can significantly accelerate the drug discovery and development process. nih.gov For this compound, these computational approaches can be employed to predict its binding affinity to various biological targets, to design novel derivatives with improved properties, and to understand its mechanism of action at a molecular level.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 5-Hydroxynicotinamide?

Methodological Answer:

Synthesis should follow protocols for nicotinamide derivatives, emphasizing controlled hydroxylation. Key steps include:

- Synthetic Route : Use nicotinamide as a precursor with hydroxylation via enzymatic or chemical oxidation (e.g., using H₂O₂/Fe²⁺ systems under inert conditions) .

- Characterization : Employ 1H/13C NMR to confirm hydroxyl group addition, HPLC for purity (>95%), and mass spectrometry (m/z 139.1088 for molecular ion) .

- Reproducibility : Document reaction parameters (temperature, pH, solvent) in alignment with NIH guidelines for preclinical studies .

Basic: How can researchers validate the purity and stability of this compound in aqueous solutions?

Methodological Answer:

- Purity Assessment : Use UV-Vis spectroscopy (λmax ~260 nm for aromatic rings) and HPLC with a C18 column .

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–60°C). Monitor degradation products via LC-MS and compare to NIST reference data .

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability .

Advanced: What experimental designs are optimal for studying this compound’s role in NAD+ metabolism?

Methodological Answer:

- In Vitro Models : Use HEK293 cells with NAD+/NADH quantification via fluorescence assays. Include controls with untreated cells and nicotinamide .

- Dose-Response Curves : Test concentrations (1–100 µM) to determine IC₅₀/EC₅₀ values. Use non-linear regression for curve fitting .

- Data Triangulation : Cross-validate results with isotope tracing (e.g., ¹⁴C-labeled this compound) and knockout models to confirm metabolic pathways .

Advanced: How should researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., enzyme isoforms, substrate concentrations) across studies. For example, discrepancies in IC₅₀ may arise from differences in assay pH .

- Meta-Analysis : Aggregate datasets using random-effects models to account for inter-study variability .

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., uniform buffer systems) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Methodological Answer:

- Core Techniques :

- Advanced Support : Use X-ray crystallography for absolute configuration determination, if crystalline .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Model hydroxylation energetics using Gaussian09 with B3LYP/6-31G* basis set. Compare to experimental redox potentials .

- Molecular Dynamics : Simulate binding interactions with NAD+ enzymes (e.g., PARP1) over 100 ns trajectories .

- Validation : Cross-check computational predictions with kinetic isotope effects (KIEs) from deuterated analogs .

Basic: What are the best practices for ensuring reproducibility in this compound bioactivity assays?

Methodological Answer:

- Protocol Standardization : Adopt ARRIVE guidelines for preclinical studies, including blinding and randomization .

- Negative Controls : Include nicotinamide and vehicle-only groups to isolate specific effects .

- Data Transparency : Publish raw datasets (e.g., absorbance readings, cell counts) in supplementary materials .

Advanced: How do researchers analyze synergistic effects between this compound and other NAD+ modulators?

Methodological Answer:

- Combination Index (CI) : Calculate using the Chou-Talalay method. CI <1 indicates synergy .

- Mechanistic Profiling : Use RNA-seq to identify overlapping pathways (e.g., sirtuin activation) .

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons in omics data .

Basic: What ethical considerations apply when publishing this compound research?

Methodological Answer:

- Attribution : Cite prior work on nicotinamide derivatives to avoid plagiarism .

- Data Integrity : Disclose conflicts of interest and negative results per COPE guidelines .

- Animal Studies : Follow institutional IACUC protocols for humane endpoints .

Advanced: What strategies address gaps in this compound’s pharmacokinetic (PK) data?

Methodological Answer:

- In Silico PK Modeling : Use tools like GastroPlus to predict absorption/distribution .

- Microsampling Techniques : Collect serial blood samples (10 µL) from rodents for LC-MS/MS analysis .

- Cross-Species Validation : Compare PK in mice vs. primates to assess translational relevance .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.